![molecular formula C11H13IO B14275342 [3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene CAS No. 137258-14-1](/img/structure/B14275342.png)
[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene is an organic compound that features a benzene ring substituted with a 3-(2-iodoethoxy)prop-1-en-1-yl group. This compound is of interest due to its unique structure, which combines an aromatic ring with an aliphatic chain containing an iodine atom. The presence of iodine makes it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene and 3-(2-iodoethoxy)prop-1-ene.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the iodoethoxy group. A common solvent used is tetrahydrofuran (THF).
Catalysts: Palladium catalysts are often employed to facilitate the coupling reaction between the benzene ring and the aliphatic chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The aliphatic chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the aliphatic chain can be reduced to form saturated compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of [3-(2-Hydroxyethoxy)prop-1-EN-1-YL]benzene.
Oxidation: Formation of [3-(2-Iodoethoxy)prop-1-EN-1-YL]benzaldehyde or [3-(2-Iodoethoxy)prop-1-EN-1-YL]benzoic acid.
Reduction: Formation of [3-(2-Iodoethoxy)propyl]benzene.
Aplicaciones Científicas De Investigación
[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of iodine-containing compounds and their biological activities.
Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which [3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene exerts its effects involves the interaction of the iodine atom with various molecular targets. The iodine atom can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile. Additionally, the aliphatic chain can undergo various transformations, contributing to the compound’s reactivity and versatility.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: An ester of acetoacetic acid, used in similar synthetic applications.
Methyl acetoacetate: Another ester of acetoacetic acid, with similar reactivity.
Acetylacetone: A diketone used in various chemical syntheses.
Uniqueness
[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential applications in radiolabeling and other specialized fields. Its combination of an aromatic ring and an aliphatic chain also provides a versatile scaffold for further chemical modifications.
Propiedades
Número CAS |
137258-14-1 |
|---|---|
Fórmula molecular |
C11H13IO |
Peso molecular |
288.12 g/mol |
Nombre IUPAC |
3-(2-iodoethoxy)prop-1-enylbenzene |
InChI |
InChI=1S/C11H13IO/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-7H,8-10H2 |
Clave InChI |
XBEISTLEDRROOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CCOCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Dodecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14275262.png)
![2-[9-(4-Hydroxyphenyl)-9H-fluoren-9-yl]phenol](/img/structure/B14275263.png)
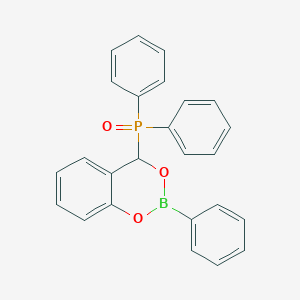
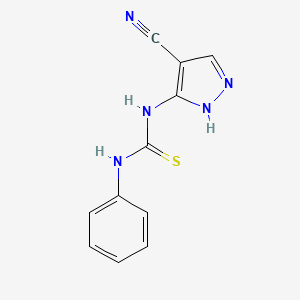
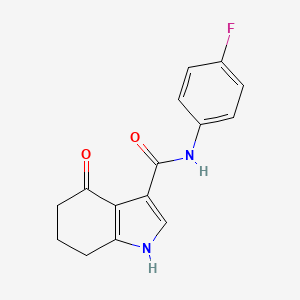
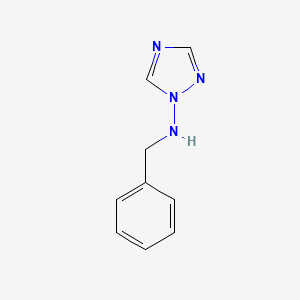
![3-[(1H-Indol-2-yl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14275287.png)
![5-[(E)-(2-Chlorophenyl)diazenyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14275288.png)
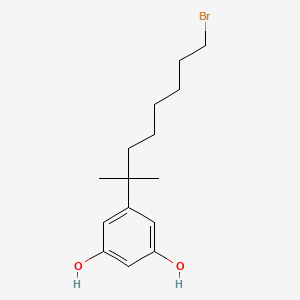
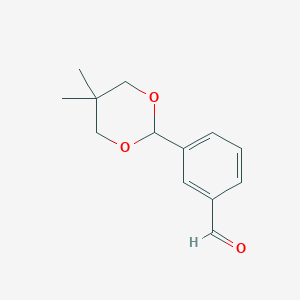
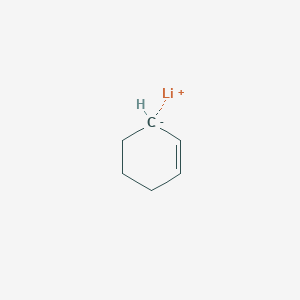
![1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one](/img/structure/B14275324.png)

![4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one](/img/structure/B14275335.png)
